molecular formula C14H13ClN2O4S B5695697 N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzenesulfonamide

N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzenesulfonamide

Cat. No. B5695697
M. Wt: 340.8 g/mol
InChI Key: VJYYDQDTYILRFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzenesulfonamide, also known as SN-38, is a potent topoisomerase I inhibitor that has been extensively studied for its potential therapeutic applications. SN-38 is a derivative of irinotecan, a chemotherapeutic drug used to treat various types of cancer.

Mechanism of Action

N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzenesulfonamide exerts its cytotoxic effects by inhibiting topoisomerase I, an enzyme that is involved in DNA replication and repair. Specifically, this compound binds to the DNA-topoisomerase I complex and prevents the enzyme from resealing the DNA strand, leading to the accumulation of DNA breaks and eventually cell death.
Biochemical and Physiological Effects
This compound has been shown to have potent cytotoxic effects on cancer cells, but it can also have adverse effects on normal cells. In particular, this compound can cause myelosuppression, which is a reduction in the number of blood cells produced by the bone marrow. This can lead to an increased risk of infection, anemia, and bleeding. This compound can also cause gastrointestinal toxicity, which can manifest as diarrhea, nausea, and vomiting.

Advantages and Limitations for Lab Experiments

N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzenesulfonamide is a potent and selective inhibitor of topoisomerase I, making it a valuable tool for studying the role of this enzyme in DNA replication and repair. However, this compound is also highly cytotoxic, which can limit its use in some experiments. In addition, this compound is not stable in aqueous solutions, which can make it difficult to work with in some experimental settings.

Future Directions

There are several potential future directions for research on N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzenesulfonamide. One area of interest is the development of new formulations of the drug that can improve its stability and reduce its toxicity. Another area of interest is the investigation of the mechanisms underlying the development of resistance to this compound in cancer cells. Finally, there is ongoing research on the use of this compound in combination with other chemotherapeutic agents to enhance their efficacy.

Synthesis Methods

N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzenesulfonamide is synthesized from irinotecan, which is a prodrug that is converted to this compound in the liver. Irinotecan is synthesized from camptothecin, a natural product isolated from the bark of the Camptotheca acuminata tree. The synthesis of this compound involves the reduction of the nitro group in irinotecan to an amino group, followed by the sulfonation of the resulting amine with benzenesulfonyl chloride. The final step involves the removal of the 9-aminocamptothecin moiety from the molecule by hydrolysis.

Scientific Research Applications

N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to be effective against a wide range of cancer cell lines, including colorectal, lung, breast, and ovarian cancers. This compound has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.

properties

IUPAC Name

N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4S/c15-12-5-3-4-11(10-12)8-9-16-22(20,21)14-7-2-1-6-13(14)17(18)19/h1-7,10,16H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYYDQDTYILRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.